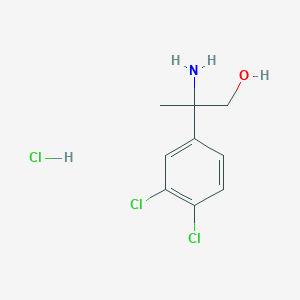

2-Amino-2-(3,4-dichlorophenyl)propan-1-OL hcl

CAS No.:

Cat. No.: VC17486909

Molecular Formula: C9H12Cl3NO

Molecular Weight: 256.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl3NO |

|---|---|

| Molecular Weight | 256.6 g/mol |

| IUPAC Name | 2-amino-2-(3,4-dichlorophenyl)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-3-7(10)8(11)4-6;/h2-4,13H,5,12H2,1H3;1H |

| Standard InChI Key | VOSOVIGNFBOZPM-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride. Its molecular formula is C₉H₁₁Cl₂NO·HCl, corresponding to a molecular weight of 256.56 g/mol when accounting for the hydrochloride salt . The base structure features a propan-1-ol backbone with an amino group (-NH₂) and a 3,4-dichlorophenyl substituent at the second carbon position.

Stereochemical Considerations

The compound exhibits chirality due to the presence of two stereogenic centers at the first and second carbon atoms. While specific optical rotation data are unavailable in the provided sources, analogous compounds such as 2-amino-3-(3,4-dichlorophenyl)propan-1-ol demonstrate enantiomeric differentiation in pharmacological contexts .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹), O-H stretching (3200–3600 cm⁻¹), and C-Cl vibrations (550–850 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride is inferred from analogous protocols for structurally related compounds. A representative pathway involves:

Meerwein Arylation

-

Diazotization: 3,4-Dichloroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid to form the diazonium chloride .

-

Arylation: Methacrylic acid undergoes coupling with the diazonium salt in the presence of a copper(I) chloride catalyst, yielding 2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid .

-

Amination: The chloro intermediate reacts with ammonia or dimethylamine under controlled conditions (40–50°C, 15–20 hours) to introduce the amino group .

-

Reduction and Salt Formation: The carboxylic acid is reduced to the alcohol using lithium aluminum hydride (LiAlH₄), followed by treatment with HCl to form the hydrochloride salt .

Alternative Pathways

-

Schiff Base Alkylation: Alkylation of N-benzylidene alanine derivatives with 3,4-dichlorobenzyl halides, followed by hydrolysis, offers an enantioselective route but is less industrially viable due to reagent complexity .

Industrial-Scale Production Challenges

-

Byproduct Formation: Harsh reducing conditions may lead to dehalogenation byproducts, necessitating rigorous purification .

-

Catalyst Optimization: Copper(I) chloride (0.02 mol per mole substrate) maximizes yield while minimizing side reactions .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 256.56 g/mol | Calculated from formula |

| Melting Point | Not reported | – |

| Boiling Point | 338.4±27.0°C (base) | Estimated (analogous) |

| LogP (Partition Coeff.) | 1.9 (base) | XLogP3 |

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, methanol) due to ionic hydrochloride form; moderately soluble in acetone .

-

Stability: Susceptible to oxidative degradation under light; recommended storage at 2–8°C in inert atmospheres .

Pharmacological and Industrial Applications

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume